
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole, also known as DTTZ, is a compound that has been widely studied in scientific research due to its potential applications in various fields. DTTZ is a thiazole derivative that is synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and PKC, as well as reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation, inhibit tumor growth, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole in lab experiments is its ability to inhibit the activity of COX-2 and PKC, which are important targets for drug development. Additionally, this compound has been found to be relatively non-toxic, making it a potentially safe compound for use in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research involving 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole. One area of focus is the development of new drugs based on the structure of this compound, which could have potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and how it interacts with various enzymes and signaling pathways. Finally, studies are needed to investigate the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole involves several steps, including the condensation of 2-pyridinecarboxaldehyde with thiosemicarbazide to form 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)pyridine. This intermediate is then reacted with methyl iodide to form 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methylpyridine, which is subsequently reacted with thiourea to form this compound.
Aplicaciones Científicas De Investigación
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been studied extensively in scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs, as this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S3/c1-2-4-13-10(3-1)11-15-9(7-17-11)8-18-12-14-5-6-16-12/h1-4,7H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYSPRFTLMRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC2=CSC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


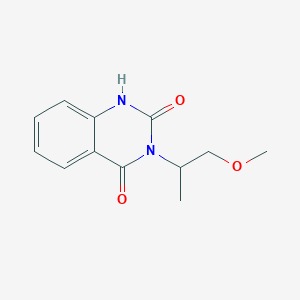

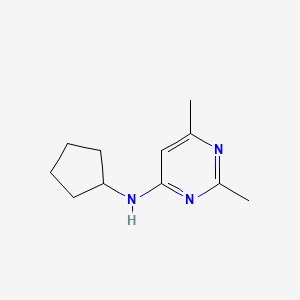

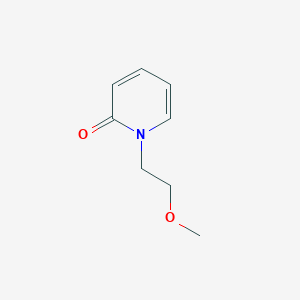
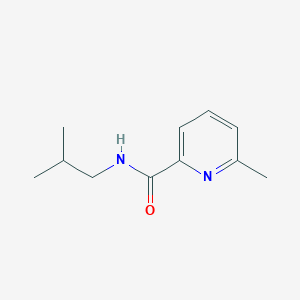
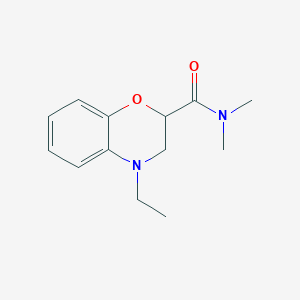

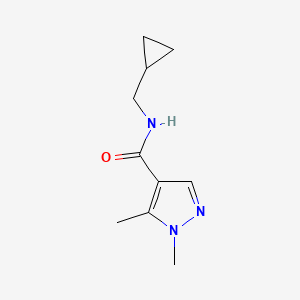
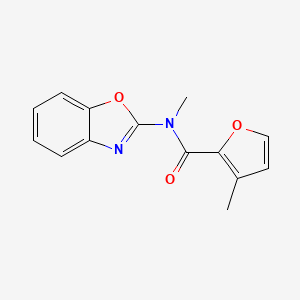
![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)

![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)